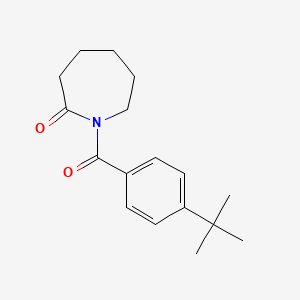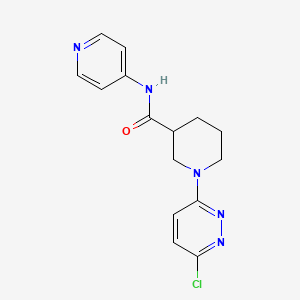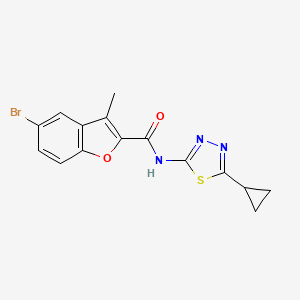![molecular formula C21H28N2O4 B12161467 methyl 2-(2'-isobutyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate](/img/structure/B12161467.png)
methyl 2-(2'-isobutyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an ester, amide, and spirocyclic isoquinoline, makes it a versatile molecule for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves a multi-step process:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The spirocyclic structure is formed by intramolecular cyclization, often facilitated by a Lewis acid.
Functional Group Introduction:
Final Coupling: The final step involves coupling the isoquinoline derivative with an appropriate carboxylic acid derivative to form the amide bond under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity, influencing its biological activity.
相似化合物的比较
Similar Compounds
Methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate: can be compared with other spirocyclic isoquinoline derivatives.
Spiro[cyclopentane-1,3’-isoquinoline]: compounds with different substituents on the isoquinoline or cyclopentane rings.
Uniqueness
The uniqueness of methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
methyl 2-[[2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C21H28N2O4/c1-14(2)13-23-20(26)16-9-5-4-8-15(16)18(21(23)10-6-7-11-21)19(25)22-12-17(24)27-3/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3,(H,22,25) |
InChI 键 |
AELHSMMXNKIJFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B12161396.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12161407.png)


![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)

![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12161428.png)


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161447.png)
![(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12161454.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12161462.png)

